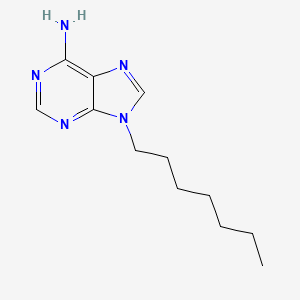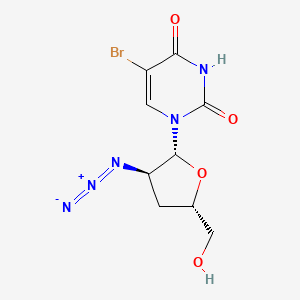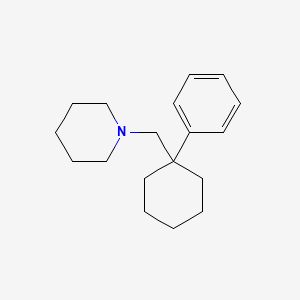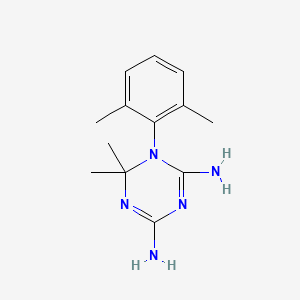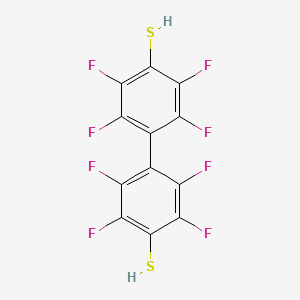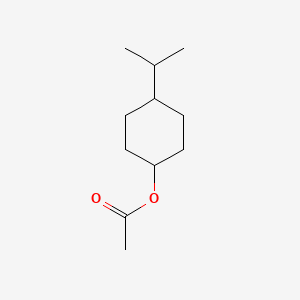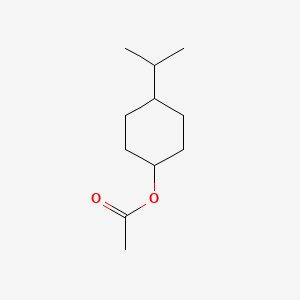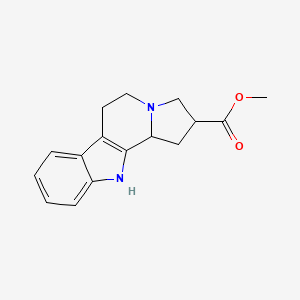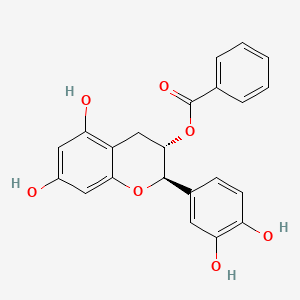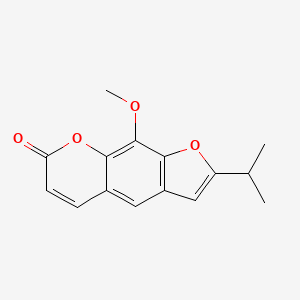
Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate: is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of phenoxy groups attached to a butanoate backbone, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate typically involves the esterification of (3-phenoxyphenyl)methanol with 3-methyl-2-phenoxybutanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Phenoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects.
Comparación Con Compuestos Similares
- (3-Phenoxyphenyl)methyl 2-(4-fluorophenoxy)-3-methylbutanoate
- (3-Phenoxyphenyl)methyl 3-methyl-2-phenylbutanoate
Comparison: Compared to similar compounds, (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate exhibits unique properties due to the presence of both phenoxy and butanoate groups. This combination enhances its reactivity and potential applications in various fields. Its structural uniqueness also contributes to its distinct biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112473-84-4 |
|---|---|
Fórmula molecular |
C24H24O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate |
InChI |
InChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3 |
Clave InChI |
VDBYKZCRBWNMDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


